molecular formula C10H10 B3369375 Benzene, 1,2-butadienyl- CAS No. 2327-98-2

Benzene, 1,2-butadienyl-

Cat. No.: B3369375
CAS No.: 2327-98-2
M. Wt: 130.19 g/mol
InChI Key: XTKAHDQLUKRHID-UHFFFAOYSA-N
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Description

Benzene, 1,2-butadienyl-: is an organic compound with the molecular formula C10H10. It is a derivative of benzene where one of the hydrogen atoms is replaced by a 1,2-butadienyl group. This compound is part of a larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the presence of conjugated π-electron systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2-butadienyl- typically involves the reaction of benzene with 1,2-butadiene under specific conditions. One common method is through the use of palladium-catalyzed cross-coupling reactions. For example, the Heck reaction can be employed where benzene reacts with 1,2-butadiene in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of Benzene, 1,2-butadienyl- often involves large-scale catalytic processes. These methods are designed to maximize yield and efficiency while minimizing costs and environmental impact. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Benzene, 1,2-butadienyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

Benzene, 1,2-butadienyl- has several applications in scientific research:

Mechanism of Action

The mechanism by which Benzene, 1,2-butadienyl- exerts its effects involves its interaction with various molecular targets. The conjugated π-electron system allows it to participate in π-π interactions and coordinate with metal centers in catalytic processes. These interactions can influence the reactivity and stability of the compound in various chemical environments .

Comparison with Similar Compounds

Comparison: Benzene, 1,2-butadienyl- is unique due to the position of the butadienyl group, which affects its chemical reactivity and physical properties. Compared to Benzene, 1,3-butadienyl-, the 1,2-isomer has different electronic distribution and steric interactions, leading to distinct reactivity patterns and applications.

Properties

InChI

InChI=1S/C10H10/c1-2-3-7-10-8-5-4-6-9-10/h2,4-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKAHDQLUKRHID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177840
Record name Benzene, 1,2-butadienyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2327-98-2
Record name Benzene, 1,2-butadienyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002327982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,2-butadienyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2327-98-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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